molecular formula C19H14N2O2 B102212 Xanthocillin X monomethyl ether CAS No. 19559-24-1

Xanthocillin X monomethyl ether

Cat. No. B102212
CAS RN: 19559-24-1
M. Wt: 302.3 g/mol
InChI Key: NIFGBMKUAMIQJA-BKHHGCLFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Xanthocillin X monomethyl ether is a secondary metabolite produced by fungi of the Penicillium genus. It is a natural product with a complex structure that has gained significant attention from researchers due to its potential applications in various fields.

Scientific Research Applications

Antiviral and Antibiotic Properties

Xanthocillin X monomethyl ether, initially recognized as an antiviral antibiotic, has been identified for its effectiveness against several viruses and bacteria. Studies have found it to be effective against Newcastle disease, vaccinia, herpes simplex viruses, and Bacillus subtilis, highlighting its potential as an antiviral and antibacterial agent (Takatsuki, Tamura, & Arima, 1968).

Inhibition of Prostaglandin Synthesis

Xanthocillin X monomethyl ether has been isolated as a potent inhibitor of prostaglandin synthesis. This property was particularly evident in rabbit kidney microsomes, where the compound demonstrated significant inhibition of prostaglandin synthesis from arachidonic acid (Kitahara & Endo, 1981).

Potential in Cancer Research

The compound has shown promising results in cancer research. Studies reveal its capacity to inhibit the growth of several cancer cell lines, including human hepatocellular carcinoma (HepG2) cells. The mechanism involves inducing autophagy through the inhibition of the MEK/ERK pathway, suggesting its therapeutic potential in cancer treatment (Zhao et al., 2012).

Biosynthesis and Chemical Characterization

Research has been conducted on the biosynthesis of xanthocillin X monomethyl ether, revealing insights into the chemical processes and origins of its structural components. Studies on the isocyanide groups in xanthocillin X monomethyl ether indicate a complex biosynthesis pathway, providing valuable information for chemists and pharmacologists (Cable et al., 1987; Cable et al., 1991).

properties

CAS RN

19559-24-1

Product Name

Xanthocillin X monomethyl ether

Molecular Formula

C19H14N2O2

Molecular Weight

302.3 g/mol

IUPAC Name

4-[(1Z,3Z)-2,3-diisocyano-4-(4-methoxyphenyl)buta-1,3-dienyl]phenol

InChI

InChI=1S/C19H14N2O2/c1-20-18(12-14-4-8-16(22)9-5-14)19(21-2)13-15-6-10-17(23-3)11-7-15/h4-13,22H,3H3/b18-12-,19-13-

InChI Key

NIFGBMKUAMIQJA-BKHHGCLFSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C(/C(=C/C2=CC=C(C=C2)O)/[N+]#[C-])\[N+]#[C-]

SMILES

COC1=CC=C(C=C1)C=C(C(=CC2=CC=C(C=C2)O)[N+]#[C-])[N+]#[C-]

Canonical SMILES

COC1=CC=C(C=C1)C=C(C(=CC2=CC=C(C=C2)O)[N+]#[C-])[N+]#[C-]

synonyms

xanthocillin X monomethyl ether

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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